molecular formula C8H8N3NaO3 B12731616 Monosodium 6-amino-5-(aminocarbonyl)-2-methyl-3-pyridinecarboxylate CAS No. 137664-20-1

Monosodium 6-amino-5-(aminocarbonyl)-2-methyl-3-pyridinecarboxylate

Cat. No.: B12731616
CAS No.: 137664-20-1
M. Wt: 217.16 g/mol
InChI Key: QAFPRFRLPVDYSH-UHFFFAOYSA-M
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Description

Monosodium 6-amino-5-(aminocarbonyl)-2-methyl-3-pyridinecarboxylate is a chemical compound with a complex structure that includes an amino group, a carboxamide group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Monosodium 6-amino-5-(aminocarbonyl)-2-methyl-3-pyridinecarboxylate typically involves the condensation of 5,6-diaminouracil derivatives with various carboxylic acids. The reaction is facilitated by the use of non-hazardous coupling reagents such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate). Optimized reaction conditions allow for the precipitation of pure products within 5 to 10 minutes .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Monosodium 6-amino-5-(aminocarbonyl)-2-methyl-3-pyridinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like DMSO-HCl, reducing agents, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diastereomeric compounds, while substitution reactions can introduce new functional groups .

Scientific Research Applications

Monosodium 6-amino-5-(aminocarbonyl)-2-methyl-3-pyridinecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Monosodium 6-amino-5-(aminocarbonyl)-2-methyl-3-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Monosodium 6-amino-5-(aminocarbonyl)-2-methyl-3-pyridinecarboxylate is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. This versatility makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

137664-20-1

Molecular Formula

C8H8N3NaO3

Molecular Weight

217.16 g/mol

IUPAC Name

sodium;6-amino-5-carbamoyl-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C8H9N3O3.Na/c1-3-4(8(13)14)2-5(7(10)12)6(9)11-3;/h2H,1H3,(H2,9,11)(H2,10,12)(H,13,14);/q;+1/p-1

InChI Key

QAFPRFRLPVDYSH-UHFFFAOYSA-M

Canonical SMILES

CC1=NC(=C(C=C1C(=O)[O-])C(=O)N)N.[Na+]

Origin of Product

United States

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